
4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Overview
Description
4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a useful research compound. Its molecular formula is C15H23BrClNO and its molecular weight is 348.7 g/mol. The purity is usually 95%.
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Biological Activity
4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound with significant potential in pharmacological applications due to its unique structural features. This compound, characterized by a brominated phenyl ring, an ethyl group, and a piperidine moiety, has been the subject of various studies aimed at understanding its biological activity and therapeutic potential.
Chemical Structure
The molecular formula of this compound is C₁₅H₂₃BrClNO. The presence of the bromine atom and the ether functional group contributes to its chemical properties, influencing its interactions with biological systems.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities, including:
- Receptor Binding : It may interact with specific receptors or enzymes, modulating their activity. This interaction is crucial for understanding its pharmacological effects.
- Serotonin Reuptake Inhibition : Similar compounds have shown selective reuptake inhibition of serotonin, indicating potential antidepressant properties .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial effects, suggesting that this compound could have applications in treating infections .
The mechanism by which this compound exerts its effects likely involves binding to neurotransmitter receptors, particularly those associated with serotonin pathways. Its structural features enable it to modulate receptor activity effectively, which may lead to therapeutic benefits in various conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Similarity | Unique Features |
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4-Ethoxy-2-methylphenyl 2-(4-piperidinyl)ethyl ether | Similar piperidine and ether structure | Ethoxy group instead of bromo |
N-(4-Bromophenyl)-N-(piperidin-1-yl)ethanamine | Contains a piperidine but lacks an ether bond | Direct amine structure |
4-Chloro-2-methylphenyl 2-(4-piperidinyl)ethyl ether | Chlorine instead of bromine | Potentially different biological activity |
These comparisons highlight how the brominated structure of this compound may influence its biological activity differently than its analogs.
Case Studies and Research Findings
Recent studies have focused on elucidating the pharmacological profile of this compound. For instance:
- Receptor Activity Studies : Research indicates that compounds similar to this compound exhibit varying agonist potencies at serotonin receptors (5-HT2AR). The presence of specific substituents significantly affects their binding affinity and efficacy .
- In Vitro Studies : In vitro assays have demonstrated that certain derivatives show promising results in inhibiting bacterial growth, suggesting that modifications to the piperidine or phenolic moieties can enhance antimicrobial activity .
- Structure–Activity Relationship (SAR) : Ongoing investigations into the SAR of related compounds reveal that variations in substituents can lead to significant changes in biological activity, emphasizing the importance of chemical structure in drug design .
Scientific Research Applications
Medicinal Chemistry
Preliminary studies indicate that 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride may exhibit various biological activities, including:
- Antidepressant Effects : Due to its structural similarity to known antidepressants, it may interact with neurotransmitter systems.
- Analgesic Properties : Investigations into pain relief mechanisms are ongoing, given its potential to modulate pain pathways.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Initial findings suggest:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing mood and pain perception.
- Enzyme Inhibition : It could inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of mood-regulating chemicals.
Case Studies and Research Findings
While comprehensive clinical data is still lacking, several studies have explored related compounds or derivatives:
- Study on Piperidine Derivatives : Research indicates that piperidine-containing compounds often exhibit significant biological activity, suggesting that modifications on the piperidine ring may enhance efficacy.
- Brominated Compounds in Pharmacology : A review of organobromine compounds highlights their diverse applications in drug development, particularly in targeting neurological disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-2-ethylphenyl 2-(4-piperidinyl)ethyl ether hydrochloride, and how can purity (>95%) be achieved?
- Methodology : Use nucleophilic substitution or coupling reactions between brominated aryl precursors (e.g., 4-bromo-2-ethylphenol) and piperidine derivatives. Monitor reaction progress via TLC or HPLC, and purify using column chromatography or recrystallization. Purity validation requires NMR (¹H/¹³C) and LC-MS to confirm structural integrity .
- Key Parameters : Reaction temperature (60–80°C), anhydrous conditions, and stoichiometric control of intermediates (e.g., piperidinyl ethyl ether precursors).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for bromo-ethylphenyl (δ 6.8–7.5 ppm for aromatic protons) and piperidinyl ether (δ 3.5–4.0 ppm for ether linkages) .
- LC-MS : Confirm molecular ion ([M+H]⁺) and detect impurities (e.g., unreacted precursors).
- FT-IR : Validate ether (C-O-C, ~1100 cm⁻¹) and hydrochloride salt (N-H stretch, ~2500 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (see SDS for brominated analogs in ).
- Emergency Measures : Immediate rinsing with water for skin exposure; use fume hoods to prevent inhalation. Store in airtight containers away from moisture .
Advanced Research Questions
Q. How can reaction mechanisms for synthesizing this compound be elucidated?
- Approach : Conduct kinetic studies (e.g., varying substituents on the aryl ring) or isotopic labeling (e.g., deuterated piperidine) to track bond formation. Computational modeling (DFT) can predict transition states .
- Data Analysis : Compare rate constants under different conditions (e.g., solvent polarity, catalysts) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Troubleshooting :
- Purity Verification : Reanalyze batches with conflicting results using HPLC-MS to rule out impurity interference .
- Assay Conditions : Standardize cell lines, solvent carriers (e.g., DMSO concentration), and positive controls .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methods :
- Synthesize analogs with modified bromo-ethyl or piperidinyl groups.
- Test in vitro bioactivity (e.g., receptor binding assays) and correlate with steric/electronic properties via Hammett plots or molecular docking .
Q. What advanced analytical methods address polymorphism or hydrate formation?
- Techniques :
- X-ray Crystallography : Resolve crystal structures to identify polymorphic forms .
- DSC/TGA : Monitor thermal behavior for hydrate/solvate transitions .
Q. How does this compound interact with biological targets (e.g., GPCRs or ion channels)?
- Experimental Design :
- Radioligand Binding Assays : Use tritiated analogs to measure affinity .
- Patch-Clamp Electrophysiology : Assess ion channel modulation in neuronal cells .
Q. What are the stability profiles under varying pH and temperature conditions?
- Study Design : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Acid/base hydrolysis studies (pH 1–13) to identify degradation pathways .
Q. How can green chemistry principles be applied to its synthesis?
- Innovations :
- Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Use catalytic systems (e.g., Pd nanoparticles) to reduce bromoaryl coupling waste .
Properties
IUPAC Name |
4-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPXZVRGOYWWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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